molecular formula C12H9ClO3 B508043 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-35-0

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B508043
CAS No.: 438220-35-0
M. Wt: 236.65g/mol
InChI Key: CKWUGYZFDKUGMW-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde (IUPAC name: 5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde) is a furanic aldehyde derivative of significant interest in scientific research. Its structure is characterized by a furan ring core substituted at the 2-position with a carbaldehyde group and at the 5-position with a (2-chlorophenoxy)methyl moiety . This molecular architecture, which combines a heterocyclic furan with an aromatic chlorophenoxy group, makes it a versatile intermediate in organic synthesis and pharmaceutical research . While specific biological data for this 2-chloro isomer is limited, furanic aldehydes, in general, are investigated for their potential biological activities. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function, while the chlorophenoxy group may facilitate hydrophobic interactions with biomolecular targets . Similar chlorinated furan derivatives have been studied for antimicrobial properties, with some showing efficacy against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related furan compounds have demonstrated anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines . In chemical applications, this compound serves as a key building block. It can undergo typical aldehyde reactions, including oxidation to the corresponding carboxylic acid or reduction to the furanmethanol derivative . The chlorophenoxy group is also a potential site for further functionalization via nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules for material science and drug discovery . Disclaimer: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWUGYZFDKUGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2-Chlorophenol

A widely reported method involves the reaction of 5-(chloromethyl)-2-furaldehyde with 2-chlorophenol under basic conditions. This nucleophilic substitution leverages the phenolic oxygen’s attack on the chloromethyl group, forming the desired ether linkage.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane.

  • Base: Potassium carbonate or triethylamine to deprotonate the phenol.

  • Temperature: 60–80°C for 12–24 hours.

  • Yield: 60–75% after column chromatography.

The mechanism proceeds via an SN2 pathway, where the phenoxide ion displaces the chloride on the chloromethyl group. Side products, such as dimerized furfural or unreacted starting materials, are minimized by maintaining stoichiometric excess of 2-chlorophenol. Industrial-scale adaptations of this method (as hinted in commercial listings) employ continuous flow reactors to enhance mixing and heat transfer.

Two-Step Condensation via Hydroxamic Acid Intermediates

A patent-pending method for analogous compounds (CN110878059A) outlines a two-step condensation approach, adaptable to this compound:

  • Step 1: Synthesis of 2-Aryl Isoxazolidine-3,5-dione

    • 2-Chlorophenol is converted to its hydroxamic acid derivative using hydroxylamine.

    • Reaction with malonyl chloride in dichloromethane yields 2-(2-chlorophenyl)isoxazolidine-3,5-dione.

  • Step 2: Aldehyde Condensation

    • The intermediate is heated with furfural (2-furaldehyde) in chloroform, inducing a Knoevenagel-like condensation.

    • The product is purified via recrystallization from ethyl acetate/petroleum ether.

Optimized Parameters:

  • Molar Ratio: 1:1:1.1 (hydroxamic acid:malonyl chloride:furfural).

  • Reaction Time: 6 hours at 50°C.

  • Yield: 68–72%.

This method avoids harsh conditions and leverages the electrophilic aldehyde for selective coupling.

Industrial-Scale Alkylation

Large-scale production (as implied by vendor data) likely employs alkylation of 2-chlorophenol with 5-(bromomethyl)-2-furaldehyde.

Key Features:

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Solvent: Toluene/water biphasic system.

  • Temperature: 80–100°C.

  • Yield: >85% with recycling of unreacted starting materials.

This method prioritizes atom economy and reduced waste, aligning with green chemistry principles.

Optimization Strategies

Solvent and Catalytic Systems

  • Polar Aprotic Solvents: DMF and acetonitrile enhance reaction rates by stabilizing transition states.

  • Copper Catalysis: CuI (5 mol%) accelerates aryl ether formation in Ullmann-type couplings, reducing reaction times to 6 hours.

Temperature and pH Control

  • Low-Temperature Quenching: Gradual cooling (-10°C) during acid workup minimizes aldehyde oxidation.

  • pH Adjustment: Saturated NaHCO₃ ensures selective extraction of acidic byproducts.

Analytical Characterization

TechniqueKey Data PointsPurpose
1H NMR δ 9.65 (s, 1H, CHO), δ 7.45–6.90 (m, 4H, Ar-H)Confirm aldehyde and aryl groups
HPLC Retention time: 8.2 min (C18 column)Purity assessment (>98%)
MS (EI) m/z 236.65 [M]+Molecular ion confirmation

These methods ensure batch consistency and structural fidelity .

Chemical Reactions Analysis

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde features a furan ring substituted with a chlorophenoxy group, which contributes to its reactivity and biological activity. The molecular formula for this compound is C11H10ClO3C_{11}H_{10}ClO_3 with a molecular weight of approximately 232.65 g/mol. The presence of the chlorine atom enhances its hydrophobicity and stability, making it a versatile platform for further chemical modifications.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions: The chlorophenoxy group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

These reactions make it an essential intermediate in the development of pharmaceuticals and agrochemicals.

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess potent antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. For instance:
CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
  • Anticancer Activity: In vitro studies indicate that this compound has potential anticancer effects. For example, it has been tested against lung (A549) and cervical (HeLa) cancer cell lines with promising results.
CompoundCell LineIC50 (µM)
This compoundA54915
Doxorubicin (control)A54910

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of this compound, several derivatives were synthesized and screened for their activity against cancer cell lines. The results indicated significant cytotoxic effects, with an IC50 value of approximately 15 µM against A549 cells. Morphological changes observed in treated cells suggested that the compound effectively induced apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that it exhibited strong inhibitory effects on both E. coli and S. aureus, highlighting its potential as an antimicrobial agent in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorophenoxy group may also interact with hydrophobic pockets in target proteins, influencing their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Furan derivatives vary significantly based on substituent type, position, and electronic effects. Key analogues include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence Sources
5-[(2-Chlorophenoxy)methyl]-2-furaldehyde 5-(2-chlorophenoxymethyl) 226.63* Limited commercial availability; potential lipophilicity
5-(4-Chlorophenyl)-2-furaldehyde 5-(4-chlorophenyl) 206.63 Melting point: 128–131°C; used in API intermediates
5-(3,4-Dichlorophenyl)-2-furaldehyde 5-(3,4-dichlorophenyl) 241.06 Precursor for antimicrobial thiazolidinones
5-(Nitrophenyl)-2-furaldehyde isomers 5-(2/3/4-nitrophenyl) ~223–223.1 Positional isomers show varying sublimation enthalpies (ΔHsub ~100–110 kJ/mol)
5-(Hydroxymethyl)-2-furaldehyde (HMF) 5-(hydroxymethyl) 126.11 Found in food/tobacco; thermal degradation product
5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde 5-(4-Cl-2-NO2-phenoxymethyl) 281.64 Slightly soluble in DMSO/chloroform; research chemical

*Calculated based on formula C₁₂H₉ClO₃.

Key Observations :

  • Substituent Position: The position of substituents on the aromatic ring (e.g., nitro group in nitrophenyl derivatives) significantly alters thermodynamic stability. For example, 5-(2-nitrophenyl)-2-furaldehyde exhibits distinct sublimation enthalpy compared to its 3- and 4-nitro isomers due to differences in molecular packing and non-covalent interactions .
  • Electron-Withdrawing vs. Donating Groups : Nitro (electron-withdrawing) and hydroxymethyl (electron-donating) groups modulate reactivity. Nitrophenyl derivatives show higher reactivity in condensation reactions (e.g., with nitrogen bases), yielding products in 70–80% efficiency , whereas HMF is prone to thermal degradation .
  • However, bulky substituents like 4-chloro-2-nitrophenoxy reduce solubility in polar solvents .

Thermodynamic Properties

Studies on 5-(nitrophenyl)-2-furaldehyde oximes reveal that sublimation enthalpies (ΔHsub) range from 100–110 kJ/mol, with minor variations between positional isomers. These values correlate with intermolecular forces influenced by nitro group orientation .

Biological Activity

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde is a compound of significant interest in biological research due to its potential therapeutic properties and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and an aldehyde functional group. Its molecular formula is C11_{11}H10_{10}ClO2_2, and it exhibits unique chemical reactivity due to these functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorophenoxy group may interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing furan moieties can possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.
  • Antitumor Activity : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against cancer cell lines, making it a potential candidate for anticancer drug development.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
  • Cytotoxicity Testing : In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an antitumor agent .
  • Enzyme Interaction Studies : The interaction of this compound with phosphoinositide 3-kinase was evaluated. The compound showed promising inhibitory effects, indicating its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of phosphoinositide 3-kinase
PropertyValue
Molecular FormulaC11_{11}H10_{10}ClO2_2
Molecular Weight224.65 g/mol
SolubilitySoluble in organic solvents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chlorophenol with furan-2-carbaldehyde derivatives under alkaline conditions (e.g., NaOH or K₂CO₃). For example, substituting 2,4-dichlorophenol with 2-chlorophenol in a similar reaction setup (as seen in dichlorophenoxy analogs) can yield the target compound . Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity and reduce byproducts. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C): Confirm the presence of the furan aldehyde proton (~9.5 ppm) and chlorophenoxy methyl group (~4.8 ppm for –CH₂–) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chlorophenoxy substituent .
  • FTIR : Identify characteristic C=O stretching (~1670 cm⁻¹) and C–O–C furan vibrations (~1015 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology : Screen for antimicrobial or cytotoxic activity using:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Molecular docking to predict interactions with enzymes (e.g., DNA topoisomerases) based on structural analogs like nitrophenyl-furaldehydes .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-chlorophenoxy substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : Compare reaction kinetics with analogs (e.g., 5-(nitrophenyl)-2-furaldehyde). Use DFT calculations to map electron density distribution and identify reactive sites. Experimental validation via Hammett plots can quantify substituent effects on reaction rates . The chloro group’s electron-withdrawing nature may enhance aldehyde electrophilicity, favoring nucleophilic attack at the carbonyl carbon .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Dose-response validation : Re-test activity under standardized conditions (e.g., pH, serum concentration) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Target-specific assays : Isolate mechanisms (e.g., enzyme inhibition vs. DNA intercalation) using fluorescence polarization or surface plasmon resonance .

Q. Can computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions.
  • In vitro validation : Compare predicted LogP with experimental shake-flask method results. Assess metabolic stability using liver microsomes .

Comparative Analysis and Substituent Effects

Q. How does replacing the nitro group in 5-(nitrophenyl)-2-furaldehyde with a chlorophenoxy group alter bioactivity?

  • Methodology : Synthesize both analogs and test in parallel bioassays. The chloro group may reduce cytotoxicity (due to lower electron-withdrawing capacity) but improve membrane permeability due to increased lipophilicity (ClogP ~2.5 vs. nitro ~1.8). Use ROS assays to compare oxidative stress induction .

Analytical Challenges

Q. What advanced chromatographic techniques are recommended for detecting trace impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD/MS : Employ C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate and identify byproducts .
  • SPME-GC/MS : For volatile impurities, use carboxen/polydimethylsiloxane fibers and EI ionization .

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